Benzene, 1-(4-fluorophenoxy)-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)-
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Overview
Description
“Benzene, 1-(4-fluorophenoxy)-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)-” is a complex organic compound that belongs to the class of aromatic ethers. This compound features a benzene ring substituted with a fluorophenoxy group and a trifluoromethylphenyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Benzene, 1-(4-fluorophenoxy)-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)-” typically involves multiple steps:
Formation of the Fluorophenoxy Group: This can be achieved by reacting phenol with fluorobenzene under basic conditions.
Attachment of the Trifluoromethylphenyl Group: This step involves the reaction of a trifluoromethylbenzene derivative with a suitable alkylating agent.
Final Coupling: The final step involves coupling the fluorophenoxy and trifluoromethylphenyl intermediates using a suitable catalyst, such as palladium, under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst, and lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study the effects of fluorinated aromatic compounds on biological systems. It can serve as a probe to investigate enzyme-substrate interactions and receptor binding.
Medicine
In medicinal chemistry, the compound may be explored for its potential therapeutic properties. Fluorinated aromatic compounds are known for their stability and bioavailability, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties may enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism by which “Benzene, 1-(4-fluorophenoxy)-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)-” exerts its effects depends on its interaction with molecular targets. The fluorophenoxy and trifluoromethylphenyl groups may interact with specific enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **Benzene, 1-(4-chlorophenoxy)-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)-
- **Benzene, 1-(4-bromophenoxy)-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)-
- **Benzene, 1-(4-methylphenoxy)-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)-
Uniqueness
The uniqueness of “Benzene, 1-(4-fluorophenoxy)-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)-” lies in the presence of the fluorophenoxy group, which imparts distinct electronic and steric properties. This makes the compound more stable and potentially more bioactive compared to its analogs with different substituents.
Properties
CAS No. |
80843-75-0 |
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Molecular Formula |
C24H22F4O2 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
1-fluoro-4-[3-[[2-methyl-2-[3-(trifluoromethyl)phenyl]propoxy]methyl]phenoxy]benzene |
InChI |
InChI=1S/C24H22F4O2/c1-23(2,18-6-4-7-19(14-18)24(26,27)28)16-29-15-17-5-3-8-22(13-17)30-21-11-9-20(25)10-12-21/h3-14H,15-16H2,1-2H3 |
InChI Key |
YIMUJRFEQSVXKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=C(C=C2)F)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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